An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Bromomethyl)nicotinonitrile
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Bromomethyl)nicotinonitrile
This guide offers a comprehensive exploration of 2-(Bromomethyl)nicotinonitrile, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, validated synthesis protocols, characteristic reactivity, and spectroscopic signature. The objective is to provide not just data, but a field-proven perspective on why this molecule behaves as it does and how its properties can be leveraged for advanced chemical synthesis.
Nomenclature, Isomerism, and Structural Identity
2-(Bromomethyl)nicotinonitrile is a disubstituted pyridine derivative. The name "nicotinonitrile" establishes the parent structure as a pyridine ring with a nitrile (-C≡N) group at the 3-position. The "2-(Bromomethyl)" prefix indicates a -CH₂Br group at the 2-position.
It is crucial to distinguish this compound from its common isomers, as nomenclature can vary between suppliers.
-
2-(Bromomethyl)nicotinonitrile (Target Compound): Bromomethyl at C2, Cyano at C3.
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6-(Bromomethyl)nicotinonitrile: Bromomethyl at C6, Cyano at C3.
-
2-(Bromomethyl)-5-cyanopyridine: Bromomethyl at C2, Cyano at C5. Often used as a synonym for the 6-bromomethyl isomer.[6]
This guide will focus exclusively on the C2-bromomethyl, C3-cyano isomer (CAS 116986-12-0).
Caption: Molecular structure of 2-(Bromomethyl)nicotinonitrile.
Core Physicochemical Properties
The physical and chemical data for 2-(Bromomethyl)nicotinonitrile are summarized below. These properties are essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 116986-12-0 | [1][2][3] |
| Molecular Formula | C₇H₅BrN₂ | [1][3] |
| Molecular Weight | 197.03 g/mol | [1][3] |
| Appearance | Solid (Beige or off-white) | [11] |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from light | [3][6] |
| SMILES Code | N#CC1=C(CBr)N=CC=C1 | [3] |
| InChI Key | QWCGOMIAXFNYIV-UHFFFAOYSA-N | [11] |
Synthesis and Purification
The most direct and industrially scalable synthesis of 2-(Bromomethyl)nicotinonitrile involves the free-radical bromination of its precursor, 2-methylnicotinonitrile.
Causality of the Synthetic Route: The C-H bonds of the methyl group at the 2-position are analogous to benzylic C-H bonds. They are significantly weaker than aromatic C-H bonds due to the resonance stabilization of the resulting radical intermediate by the pyridine ring. This energetic favorability allows for selective bromination at the methyl position using a radical initiator and a bromine source like N-Bromosuccinimide (NBS).[12][13][14] AIBN (2,2'-Azobis(isobutyronitrile)) is a common choice for a thermal radical initiator, as it decomposes at a predictable rate to generate radicals that propagate the chain reaction.[10]
Caption: General workflow for the synthesis of 2-(Bromomethyl)nicotinonitrile.
Detailed Experimental Protocol:
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Reactor Setup: A dry, three-neck round-bottom flask is charged with 2-methylnicotinonitrile (1.0 eq). The flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Addition: Anhydrous carbon tetrachloride (or another suitable non-participating solvent like 1,2-dichloroethane) is added to dissolve the starting material. N-Bromosuccinimide (NBS, 1.1-1.2 eq) and a catalytic amount of AIBN (0.05-0.1 eq) are then added.[10]
-
Reaction Execution: The reaction mixture is purged with nitrogen and heated to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction is monitored by TLC or GC-MS for the consumption of the starting material (typically 4-8 hours).
-
Workup and Quenching: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, water, and finally, brine.
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Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(Bromomethyl)nicotinonitrile.
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Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.
Spectroscopic Characterization: The Molecular Fingerprint
Accurate characterization is the cornerstone of trustworthy research. The following data, based on analogous structures and spectral prediction, provides a benchmark for validating the synthesis of 2-(Bromomethyl)nicotinonitrile.[15][16]
| Technique | Expected Observations |
| ¹H NMR | ~4.8 ppm (s, 2H): Singlet for the two equivalent protons of the -CH₂Br group. The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom and the pyridine ring.[17] ~7.5-8.8 ppm (m, 3H): Three distinct signals in the aromatic region corresponding to the protons at C4, C5, and C6 of the pyridine ring. The exact shifts and coupling patterns depend on the complex electronic effects of the nitrogen, cyano, and bromomethyl groups. |
| ¹³C NMR | ~30-35 ppm: Signal for the -CH₂Br carbon. ~115-118 ppm: Signal for the nitrile carbon (-C≡N). ~120-160 ppm: Five distinct signals for the carbons of the pyridine ring. The C2 carbon bearing the bromomethyl group will be significantly affected. |
| IR Spectroscopy | ~2220-2240 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretching vibration.[18] ~1550-1600 cm⁻¹: Absorptions corresponding to the C=C and C=N stretching vibrations within the pyridine ring. ~650-700 cm⁻¹: Absorption for the C-Br stretching vibration.[17] |
| Mass Spec (EI) | m/z ~196/198: The molecular ion peak (M⁺) will appear as a pair of peaks with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[19] m/z ~117: A major fragment corresponding to the loss of the bromine radical (•Br) from the molecular ion, resulting in the [M-Br]⁺ cation.[19] |
Chemical Reactivity and Synthetic Utility
The primary driver of 2-(Bromomethyl)nicotinonitrile's utility is the high reactivity of the bromomethyl group. This group functions as a potent electrophile, readily participating in bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[17][20][21] The bromine atom is an excellent leaving group, and the carbon is activated by the adjacent electron-withdrawing pyridine ring.
This reactivity allows for the facile introduction of oxygen, nitrogen, sulfur, and carbon-based functionalities at the 2-position, making it an invaluable scaffold for building molecular complexity.
Caption: Reactivity profile of 2-(Bromomethyl)nicotinonitrile with common nucleophiles.
Applications in Drug Discovery and Development
The nicotinonitrile scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[22][23] Its derivatives have shown a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.
2-(Bromomethyl)nicotinonitrile serves as a key starting material for elaborating this privileged core. By using the Sₙ2 reactivity described above, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. For example, reaction with various amines can lead to the synthesis of ligands for kinases or other protein targets where a substituted aminomethyl-pyridine moiety is required for binding.[24] The nitrile group itself can act as a hydrogen bond acceptor or be further transformed into other functional groups like amides or tetrazoles.[25]
Safety and Handling
As with all reactive brominated compounds, proper safety protocols are mandatory.
-
Hazards: 2-(Bromomethyl)nicotinonitrile is expected to be harmful if swallowed, a skin irritant, and a serious eye irritant. It is a lachrymator.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C) away from moisture and incompatible materials such as strong bases and oxidizing agents.[3][26]
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